molecular formula C16H12N2O2 B2866895 phenyl N-(quinolin-3-yl)carbamate CAS No. 821768-22-3

phenyl N-(quinolin-3-yl)carbamate

Cat. No.: B2866895
CAS No.: 821768-22-3
M. Wt: 264.284
InChI Key: JQFIWELAGHWNIN-UHFFFAOYSA-N
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Description

Phenyl N-(quinolin-3-yl)carbamate is an organic compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 g/mol . This compound is characterized by the presence of a phenyl group and a quinolin-3-yl group connected through a carbamate linkage. It is commonly used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(quinolin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of quinolin-3-ylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(quinolin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-3-ylcarbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Phenyl N-(quinolin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of phenyl N-(quinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Phenyl N-(quinolin-3-yl)carbamate can be compared with other similar compounds, such as:

  • N-pyridin-2-yl carbamate
  • N-quinolin-2-yl carbamate
  • N-isoquinolin-1-yl carbamate

These compounds share structural similarities but differ in their specific substituents and chemical properties. This compound is unique due to its specific phenyl and quinolin-3-yl groups, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

phenyl N-quinolin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20-14-7-2-1-3-8-14)18-13-10-12-6-4-5-9-15(12)17-11-13/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFIWELAGHWNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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